tert-Butyl 2-(4-fluorophenyl)acetate
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Overview
Description
Tert-Butyl 2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.248. The purity is usually 95%.
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Scientific Research Applications
C-H Bond Activation in Platinum Complexes
A study by (Crosby, Clarkson, & Rourke, 2009) explored the activation of both sp2 and sp3 C-H bonds in a cyclometalated complex involving 2-tert-Butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4). This complex exhibited a bifurcated agostic interaction and was used to study the delicate balance between different types of cyclometalations.
Electrochemical Nucleophilic Radiofluorination
(He, Alfeazi, & Sadeghi, 2014) conducted research on the direct nucleophilic radiosynthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate using no-carrier-added electrochemical reactions. This work is crucial for advancing radiochemical synthesis techniques.
Synthesis and Properties of Fluoroaspartic Acid
Research by (Wanner, Hageman, Koomen, & Pandit, 1980) focused on synthesizing erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine. These compounds, derived from di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate, were tested for their biological properties.
tert-Butyl Hypofluorite Synthesis and Chemistry
In the study by (Appelman, French, Mishani, & Rozen, 1993), tert-Butyl hypofluorite was synthesized and characterized through its reaction with elemental fluorine, and its addition reactions with olefins were investigated.
Oxidation of tert-Butyl Compounds
(Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990) explored the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide and heteropolyacids, leading to various oxidized compounds.
High-Speed Vibration Milling in Drug Synthesis
The synthesis of atorvastatin lactone under high-speed vibration milling conditions was studied by (Estévez, Villacampa, & Menéndez, 2014). This process involved the Hantzsch-type sequential three-component reaction, demonstrating an efficient method for drug synthesis.
Iridium-Catalyzed Alkylation of Acetates
Research by (Iuchi, Obora, & Ishii, 2010) showed the successful alkylation of acetates with primary alcohols and diols using an iridium catalyst, providing a direct route to important carboxylates.
Nitration and Acylation Reactions
The nitration and acylation of p-tert-butyltoluene in acetic anhydride, as described by (Fischer & Woderer, 1976), led to various nitroacetoxy and nitrochloro adducts, expanding the scope of organic synthesis.
Structural Analysis of tert-Butyl Acetate
(Takeuchi, Enmi, Onozaki, Egawa, & Konaka, 1994) used gas electron diffusion and calculations to study the molecular structure of tert-butyl acetate, providing insights into the effects of substituents on bond lengths and resonance.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been studied for their potential antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCRXLOOKIYPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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